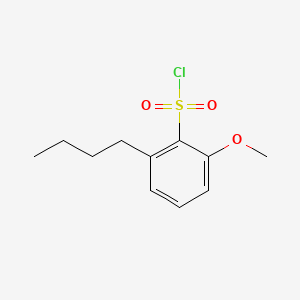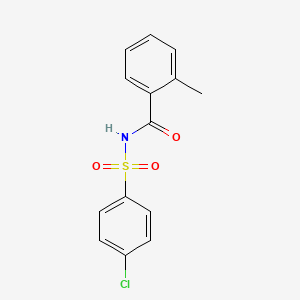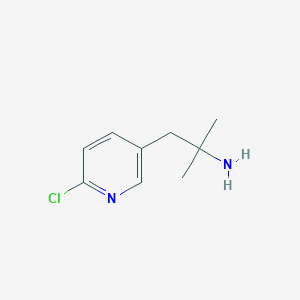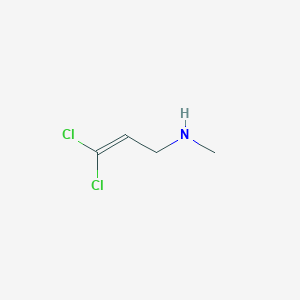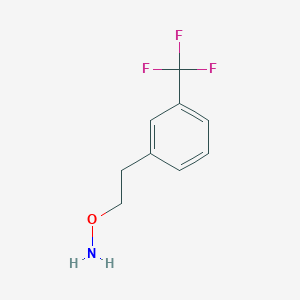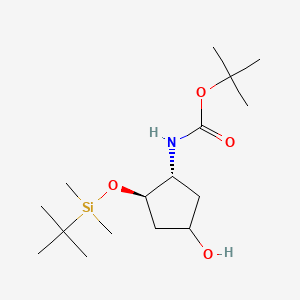
tert-Butyl ((1R,2R)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxycyclopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate: is a complex organic compound that features a tert-butyl group, a tert-butyldimethylsilyl (TBDMS) group, and a hydroxycyclopentyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the formation of the carbamate linkage through the reaction with tert-butyl isocyanate. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to amines.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclopentanone derivatives, while reduction of the carbamate group can produce cyclopentylamines.
Wissenschaftliche Forschungsanwendungen
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the carbamate group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
- tert-butyl N-[(1R,2S,3R,4S)-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclopentyl]carbamate
Uniqueness
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate is unique due to its specific stereochemistry and the presence of both tert-butyl and TBDMS groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H33NO4Si |
|---|---|
Molekulargewicht |
331.52 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2R)-2-[tert-butyl(dimethyl)silyl]oxy-4-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-12-9-11(18)10-13(12)21-22(7,8)16(4,5)6/h11-13,18H,9-10H2,1-8H3,(H,17,19)/t11?,12-,13-/m1/s1 |
InChI-Schlüssel |
ZYPAGQSDTWTOLT-VFRRUGBOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1O[Si](C)(C)C(C)(C)C)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O[Si](C)(C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)
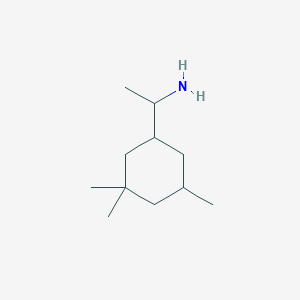

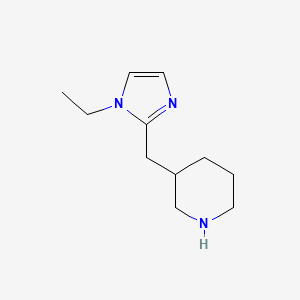
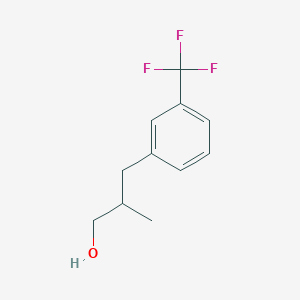
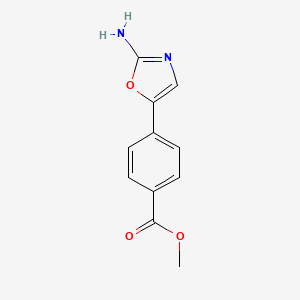
![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)

